Olopatadine

Vue d'ensemble

Description

L’olopatadine est un antagoniste sélectif de l’histamine H1 et un stabilisateur des mastocytes, principalement utilisé pour traiter la conjonctivite allergique et la rhinite . C’est un analogue structurel de la doxépine qui agit en bloquant les effets de l’histamine, un médiateur inflammatoire principal . L’this compound est disponible dans diverses formulations, y compris les gouttes ophtalmiques et les sprays nasaux .

Applications De Recherche Scientifique

Olopatadine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in chromatographic studies and method development.

Biology: Studied for its effects on histamine release and mast cell stabilization.

Medicine: Widely used in the treatment of allergic conjunctivitis and rhinitis.

Industry: Utilized in the formulation of pharmaceutical products, particularly eye drops and nasal sprays.

Mécanisme D'action

L’olopatadine exerce ses effets en bloquant sélectivement les récepteurs H1 de l’histamine et en stabilisant les mastocytes, ce qui empêche la libération d’histamine et d’autres médiateurs inflammatoires . Cette action contribue à soulager les symptômes des réactions allergiques, tels que les démangeaisons, les rougeurs et les gonflements .

Analyse Biochimique

Biochemical Properties

Olopatadine interacts with histamine H1 receptors and mast cells . It attenuates inflammatory and allergic reactions by blocking the effects of histamine . This compound is a structural analog of doxepin, which has minimal anti-allergic activity .

Cellular Effects

This compound has been shown to inhibit the symptoms of experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in guinea pigs and rats . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . This blocking action prevents histamine from binding to its receptors, thereby inhibiting the inflammatory and allergic reactions that histamine would normally trigger .

Temporal Effects in Laboratory Settings

This compound solution 0.1% stored in clear ampoules exposed to 1,000 foot-candles at 26 ± 1°C for 7 days exhibited substantial degradation compared to control .

Dosage Effects in Animal Models

In animal models, the effects produced by this compound were not dose-dependent. Instead, the medium dose (1 mg/kg) showed the best results in maximum parameters, which were comparable to dexamethasone (10 mg/kg), thus suggesting its potency .

Metabolic Pathways

This compound undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma . Following topical ocular application of this compound, this compound N-oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .

Transport and Distribution

Given its use as an eye drop and nasal spray, it can be inferred that it is distributed to the tissues where it exerts its effects .

Subcellular Localization

As a histamine H1 antagonist, it is likely to interact with histamine receptors located on the cell surface .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’olopatadine peut être synthétisée par un processus en plusieurs étapes. Une méthode courante implique la réaction de l’halogénure de triphénylphosphonium-3-diméthylaminopropyle avec de l’hydrure de sodium dans des conditions de Wittig pour former l’intermédiaire, qui est ensuite mis à réagir avec l’acide (11-oxo-6,11-dihydrodibenzo[b,e]oxépin-2-yl)-acétique . Une autre méthode implique la réaction du chlorhydrate de N-diméthylamino chloropropane avec du bromure de potassium et de l’hexaméthylphosphoramide dans du diméthylsulfoxyde, suivie de l’ajout d’isoxépac .

Méthodes de production industrielle

La production industrielle de l’this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l’extraction en phase solide, la séparation chromatographique et la cristallisation pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’olopatadine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée dans certaines conditions, ce qui conduit à la formation de produits de dégradation.

Réduction : Les réactions de réduction sont moins fréquentes pour l’this compound, mais peuvent se produire dans des conditions spécifiques.

Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles ou d’électrophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme l’hydrure de sodium et l’halogénure de triphénylphosphonium sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et intermédiaires, tels que l’E-isomère de l’this compound et des composés apparentés .

Applications de recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études chromatographiques et le développement de méthodes.

Biologie : Étudié pour ses effets sur la libération d’histamine et la stabilisation des mastocytes.

Médecine : Largement utilisé dans le traitement de la conjonctivite allergique et de la rhinite.

Industrie : Utilisé dans la formulation de produits pharmaceutiques, en particulier les gouttes ophtalmiques et les sprays nasaux.

Comparaison Avec Des Composés Similaires

Composés similaires

Doxépine : Un analogue structurel avec une activité anti-allergique minimale.

Alcaftadine : Un autre antihistaminique utilisé pour la conjonctivite allergique.

Ketotifène : Un stabilisateur des mastocytes et un antihistaminique utilisé dans des applications similaires.

Unicité

L’olopatadine est unique par sa double action d’antagoniste de l’histamine H1 et de stabilisateur des mastocytes, offrant un soulagement efficace des symptômes allergiques avec un bon profil de confort et de tolérance .

Propriétés

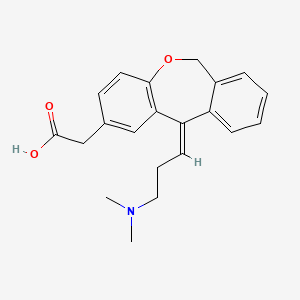

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMVDZLSHOPLA-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140462-76-6 (hydrochloride) | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023390 | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.13e-02 g/L | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators. | |

| Record name | Olopatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

113806-05-6 | |

| Record name | Olopatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.